N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide
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Overview
Description
N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide is a complex organic compound with the molecular formula C20H20Cl3N3O4S2 This compound is known for its unique chemical structure, which includes a trichloromethyl group, a vinylsulfonyl group, and a methoxy group attached to an aniline derivative
Preparation Methods
The synthesis of N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the trichloromethyl intermediate: This step involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions.
Introduction of the vinylsulfonyl group: The vinylsulfonyl group is introduced through a substitution reaction using appropriate sulfonylating agents.
Attachment of the methoxy group: The methoxy group is added via a nucleophilic substitution reaction.
Final assembly: The final compound is assembled by coupling the intermediate products through a series of condensation and cyclization reactions.
Chemical Reactions Analysis
N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the vinylsulfonyl group can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The vinylsulfonyl group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The trichloromethyl group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide can be compared with similar compounds such as:
3-nitro-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide: This compound has a similar structure but contains a nitro group instead of an acetamide group.
2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide: This compound has a phenyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16Cl3N3O4S2 |
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Molecular Weight |
460.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-ethenylsulfonyl-2-methoxyphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C14H16Cl3N3O4S2/c1-4-26(22,23)9-5-6-10(11(7-9)24-3)19-13(25)20-12(14(15,16)17)18-8(2)21/h4-7,12H,1H2,2-3H3,(H,18,21)(H2,19,20,25) |
InChI Key |
OJASIDWAZGGTHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)S(=O)(=O)C=C)OC |
Origin of Product |
United States |
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